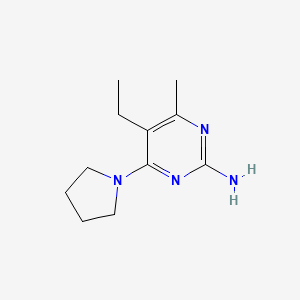

5-Ethyl-4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinamine

描述

属性

IUPAC Name |

5-ethyl-4-methyl-6-pyrrolidin-1-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-3-9-8(2)13-11(12)14-10(9)15-6-4-5-7-15/h3-7H2,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFBRHAVBCYLRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1N2CCCC2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary targets of 5-Ethyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine are organisms causing sleeping sickness and malaria, specifically Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54. These organisms are responsible for major neglected tropical diseases affecting billions of people worldwide.

Mode of Action

5-Ethyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine: interacts with these targets by inhibiting their growth and proliferation. The compound’s interaction with its targets leads to significant changes in the organisms’ ability to survive and reproduce.

Biochemical Pathways

The biochemical pathways affected by 5-Ethyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine are those essential for the survival and reproduction of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54. The downstream effects of this interaction include the inhibition of these organisms’ growth and proliferation.

Result of Action

The molecular and cellular effects of 5-Ethyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine ’s action include the inhibition of the growth and proliferation of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54. This results in a decrease in the severity of the diseases caused by these organisms.

生物活性

5-Ethyl-4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN

- CAS Number : 1733645

- Structure : The compound features a pyrimidine ring substituted with an ethyl group, a methyl group, and a pyrrolidine moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

- Antifungal Activity : Similar to its antibacterial effects, the compound has been tested against various fungal strains, showing promise in inhibiting their growth. The exact mechanism remains to be elucidated but may involve interference with fungal cell membrane integrity .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Case Studies and Research Findings

- Antimicrobial Evaluation : A study conducted on various derivatives of pyrimidine compounds highlighted that this compound showed significant antibacterial activity against common pathogens such as E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like norfloxacin .

- Cytotoxicity Assessment : In vitro studies assessing the cytotoxic effects on cancer cell lines (e.g., Hela cells) indicated that the compound possesses moderate cytotoxicity, suggesting potential applications in cancer therapy. Further investigations are required to understand its selectivity and mechanism of action against cancer cells .

- Pharmacological Studies : Pharmacological profiling suggests that the compound may act through multiple pathways, including modulation of neurotransmitter systems, which could explain its diverse biological activities beyond antimicrobial effects .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidinamine compounds exhibit significant anticancer properties. 5-Ethyl-4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinamine has been explored for its potential in inhibiting cancer cell proliferation. The compound's structure allows for interactions with specific biological targets involved in cancer progression, making it a candidate for further development as an anticancer agent.

Antidiabetic Potential

Research indicates that compounds similar to this compound can act as Dipeptidyl Peptidase IV (DPP-IV) inhibitors. These inhibitors are crucial for managing type II diabetes by increasing insulin secretion and decreasing glucagon levels. In vitro studies have shown promising results in glucose regulation, suggesting that this compound could be developed into a therapeutic agent for diabetes management .

Biological Studies

Pharmacological Investigations

Several biological studies have focused on the pharmacological effects of this compound. In vitro assays have revealed its potential to inhibit specific enzymes related to cancer metabolism and glucose homeostasis. For instance, compounds derived from this structure have shown inhibition of key enzymes like DPP-IV, leading to reduced blood sugar levels in animal models .

Case Studies

相似化合物的比较

Comparison with Structural Analogs

Structural Analog Overview

The compound is compared to three analogs with modifications to the heterocyclic amine substituent or pyrimidine core:

Key Differences and Implications

Heterocyclic Amine Substituents

- Pyrrolidinyl vs. Piperidinyl: The pyrrolidine (5-membered) ring in the parent compound offers conformational rigidity compared to the piperidine (6-membered) analog, which may enhance binding specificity in receptor interactions . Piperidine’s larger ring increases molecular weight (220.32 vs.

Morpholinyl Substitution :

Physicochemical Properties

- Solubility : The parent compound’s solubility range (410.05–1307.1 mg/L) exceeds typical values for morpholine-containing analogs, which are often more polar but less synthetically accessible .

- Thermal Stability : The parent compound’s melting point (132.51°C) is comparable to pyrimethamine (233–234°C), suggesting robustness in formulation .

常见问题

Q. How can researchers optimize the synthetic yield of 5-Ethyl-4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinamine?

Methodological Answer: To optimize synthesis, employ statistical Design of Experiments (DoE) to systematically evaluate critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify interactions between parameters like reaction time and reagent stoichiometry. Experimental data should be analyzed using response surface methodology (RSM) to pinpoint optimal conditions . Additionally, integrate computational reaction path searches (e.g., quantum chemical calculations) to predict energetically favorable pathways and reduce trial-and-error experimentation .

Q. What analytical techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify substituent positions (e.g., ethyl, methyl, pyrrolidinyl groups). Compare experimental shifts with predicted values from databases or DFT calculations.

- X-ray Diffraction (XRD): Resolve crystal structure to confirm bond angles and spatial arrangement, as demonstrated in structurally analogous pyrimidine derivatives .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula via exact mass matching.

Table 1: Key Analytical Techniques and Applications

| Technique | Application | Reference |

|---|---|---|

| NMR | Functional group confirmation | |

| XRD | Crystallographic validation | |

| HRMS | Molecular formula verification |

Q. How can researchers address solubility challenges during purification?

Methodological Answer:

- Perform solvent screening using Hansen solubility parameters to identify optimal recrystallization solvents.

- Utilize chromatographic methods (e.g., flash chromatography with gradient elution) for impurities with similar polarities.

- For persistent solubility issues, derivatization (e.g., acetylation of amine groups) may improve crystallinity, as seen in pyrimidine analogs .

Advanced Research Questions

Q. What computational strategies can model the reaction mechanism of this compound’s synthesis?

Methodological Answer:

- Apply density functional theory (DFT) to map potential energy surfaces, identifying transition states and intermediates. Tools like Gaussian or ORCA are suitable for modeling pyrrolidinyl-pyrimidine coupling reactions .

- Combine molecular dynamics (MD) simulations to study solvent effects on reaction kinetics. Validate computational predictions with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy).

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Conduct meta-analysis of existing datasets to identify variables affecting bioactivity (e.g., assay conditions, cell lines).

- Perform dose-response studies under standardized protocols (e.g., NIH/NCATS guidelines) to isolate confounding factors.

- Use cheminformatics tools (e.g., QSAR models) to correlate structural features with activity trends, adjusting for substituent electronic effects .

Q. What advanced spectroscopic methods elucidate non-covalent interactions in its supramolecular assemblies?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC): Quantify binding affinities with host molecules (e.g., cyclodextrins).

- Solid-State NMR: Probe hydrogen bonding and π-π stacking in crystalline phases.

- Single-Crystal XRD with Hirshfeld Surface Analysis: Visualize intermolecular contacts (e.g., C-H···N interactions) in crystal lattices .

Specialized Methodological Considerations

Q. How can researchers design a robust stability study for this compound under varying pH conditions?

Methodological Answer:

- Use accelerated stability testing (ICH Q1A guidelines) with buffers spanning pH 1–10. Monitor degradation via HPLC-UV/MS to identify pH-labile moieties (e.g., amine groups).

- Apply Arrhenius kinetics to extrapolate shelf-life at standard storage conditions.

Q. What strategies improve enantiomeric purity in asymmetric synthesis of related pyrimidine derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。